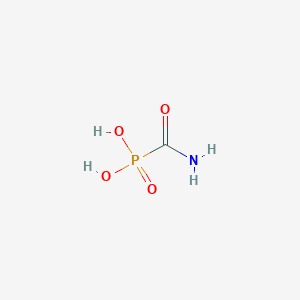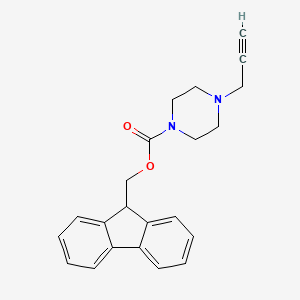
Carbamoylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamoylphosphonic acid is a compound characterized by the presence of both carbamoyl and phosphonic acid functional groups. This unique combination makes it a valuable molecule in various scientific and industrial applications. The compound is known for its stability and water solubility at physiological pH, which enhances its utility in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamoylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with isocyanates in the presence of a Lewis base catalyst such as calcium chloride. This method is efficient and yields the desired product under mild conditions . Another method involves the Arbuzov reaction of carbamoyl chlorides with trialkyl phosphite, although this approach requires handling highly reactive and toxic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates under acidic conditions, is also employed in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamoylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphinic acid derivatives, which have applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Carbamoylphosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
Carbamoylphosphonic acid exerts its effects primarily through its interaction with zinc-containing enzymes such as matrix metalloproteinases. The compound binds to the zinc ion at the active site of these enzymes, inhibiting their activity. This inhibition prevents the breakdown of connective tissue, which is beneficial in conditions such as cancer and arthritis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentylcarbamoylphosphonic acid
- N-cyclohexylthis compound
- 2-(N,N-dimethylamino)ethylthis compound
Uniqueness
This compound is unique due to its high selectivity for matrix metalloproteinase-2 (MMP-2) over other MMP subtypes. This selectivity makes it a promising candidate for targeted therapeutic applications. Additionally, its stability and water solubility at physiological pH further enhance its utility in biological systems .
Eigenschaften
CAS-Nummer |
6874-57-3 |
|---|---|
Molekularformel |
CH4NO4P |
Molekulargewicht |
125.02 g/mol |
IUPAC-Name |
carbamoylphosphonic acid |
InChI |
InChI=1S/CH4NO4P/c2-1(3)7(4,5)6/h(H2,2,3)(H2,4,5,6) |
InChI-Schlüssel |
VNVRRNRPVIZREH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)


![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)


